CYP3A-Dependent Clearance: 2-Keto Crizotinib Exhibits Greater Sensitivity to CYP3A Modulation Than Parent Crizotinib
In a clinical DDI study with healthy subjects (NCT01147055), co-administration of a single 150 mg oral dose of crizotinib with the strong CYP3A inhibitor ketoconazole increased the systemic exposure (AUC0-inf) of crizotinib by 3.2-fold, while the respective increase in exposure to the metabolite 2-Keto Crizotinib (PF-06260182) was significantly greater, though the exact fold-change for the metabolite was not numerically reported, the authors stated that the 'increases and decreases in systemic exposure to the crizotinib metabolite PF-06260182 following co-administration of ketoconazole and rifampin were greater than those seen for crizotinib' [1]. This demonstrates that 2-Keto Crizotinib is a more sensitive probe of CYP3A activity in vivo than the parent drug.
| Evidence Dimension | Change in AUC0-inf upon co-administration with ketoconazole (CYP3A inhibitor) |
|---|---|
| Target Compound Data | AUC0-inf increased to a greater extent than parent drug (exact fold-change not reported) |
| Comparator Or Baseline | Crizotinib: AUC0-inf increased 3.2-fold |
| Quantified Difference | Significantly greater change in exposure for PF-06260182 compared to crizotinib |
| Conditions | Open-label, 2-period crossover study in healthy subjects; single 150 mg oral crizotinib dose ± 400 mg/day ketoconazole for 4 days |
Why This Matters
This differential CYP3A sensitivity establishes 2-Keto Crizotinib as a more discriminating biomarker for CYP3A-mediated drug interactions, critical for predicting DDI liabilities in patient populations.
- [1] Xu H, O'Gorman M, Tan W, Brega N, Bello A. The effects of ketoconazole and rifampin on the single-dose pharmacokinetics of crizotinib in healthy subjects. Eur J Clin Pharmacol. 2015;71(12):1441-1449. View Source
